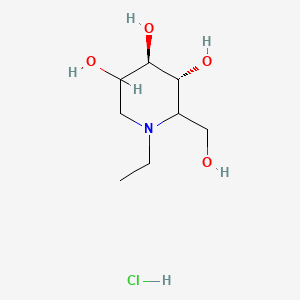

N-Ethyldeoxynojirimycin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ethyldeoxynojirimycin Hydrochloride (CAS No. 210241-65-9) is a chemical compound . It is used in the biomedical industry for studying various diseases such as Gaucher disease, Pompe disease, and Fabry disease . This compound exhibits significant capabilities as an inhibitor of glucosidases and glycosyltransferases .

Molecular Structure Analysis

The molecular formula of this compound is C8H17NO4 HCl . The IUPAC name is (3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of this compound is 227.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Antiviral Therapy for Hepatitis B : It was found to suppress the secretion of Hepatitis B Virus (HBV) particles and cause intracellular retention of HBV DNA in HepG2 cells, suggesting its potential as an antiviral therapy for hepatitis B (Block et al., 1994).

Safety Assessment for Anti-AIDS Drug : SC-48334, a derivative of N-Ethyldeoxynojirimycin Hydrochloride, demonstrated no mutagenic or clastogenic effects in various assays, indicating its safety for use in humans as an anti-AIDS drug (Oshiro et al., 1992).

Potential Anti-HIV Activity : The compound showed potential anti-HIV activity by inhibiting glycoprotein processing, which may disrupt cell fusion and subsequent cell-cell transmission of the AIDS virus (Karpas et al., 1988).

Treatment of Type I Gaucher Disease : N-Butyldeoxynojirimycin (a related compound) was evaluated for its therapeutic potential in the treatment of type I (non-neuronopathic) Gaucher disease. This suggests its application in managing glycosphingolipidoses (Cox et al., 2003).

Broad-Spectrum Antiviral Drug Candidate : Studies on UV-4, which is structurally related to N-Ethyldeoxynojirimycin, suggested its potential as a broad-spectrum antiviral drug candidate, with demonstrated in vitro and in vivo activity against multiple viruses (Callahan et al., 2022; Shearer et al., 2022).

Regulation of Blood Sugar Levels and Antiviral Properties : DNJ, another related compound, was noted for its ability to regulate blood sugar levels and resist viruses and tumors (Ming, 2012).

Selective Control of N-Linked Glycosylation : N-Butyl-deoxynojirimycin, a related compound, was studied for its potential in treating lysosomal glycosphingolipid storage disorders and viral infections due to its inhibitory activity on α-glucosidase I and ceramide glucosyltransferase (Butters et al., 2000).

Inhibition of Glycolipid Biosynthesis : N-Butyldeoxynojirimycin, another derivative, was found to inhibit the biosynthesis of glycolipids in HL-60 cells, suggesting its potential use in treating glycolipid storage disorders (Platt et al., 1994).

Mecanismo De Acción

Target of Action

N-Ethyldeoxynojirimycin Hydrochloride primarily targets α-glucosidase, an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

Mode of Action

The compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of carbohydrates and thus slows down the increase in blood glucose levels after a meal .

Biochemical Pathways

The suppression of intestinal α-1,4-glucosidase and α-1,6-glucosidase of hepatic glycogen-debranching enzymes leads to a reduced rate of oligosaccharide breakdown . This affects the carbohydrate metabolism pathway, resulting in slower absorption of glucose into the bloodstream.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and a slower increase in post-meal blood glucose levels . This can help manage blood glucose levels in individuals with diabetes.

Análisis Bioquímico

Biochemical Properties

N-Ethyldeoxynojirimycin Hydrochloride is involved in biochemical reactions where it interacts with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV cytopathicity . This compound also has the potential to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the activity of α-glucosidase , thereby delaying postprandial blood glucose .

Metabolic Pathways

This compound is involved in metabolic pathways, particularly in the inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSBJPQUMOYLM-YSPZXBHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747754 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210241-65-9 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)